molecular formula C7H11N3O B15255550 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one

Cat. No.: B15255550
M. Wt: 153.18 g/mol
InChI Key: BZQXFNTUZXXJHX-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a pyrazole ring, and a propanone moiety, making it a valuable intermediate in the synthesis of various heterocyclic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1-methyl-1H-pyrazol-3-yl)propan-1-one is unique due to the presence of both an amino group and a propanone moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-amino-1-(1-methylpyrazol-3-yl)propan-1-one

InChI

InChI=1S/C7H11N3O/c1-10-5-3-6(9-10)7(11)2-4-8/h3,5H,2,4,8H2,1H3

InChI Key

BZQXFNTUZXXJHX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)CCN

Origin of Product

United States

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